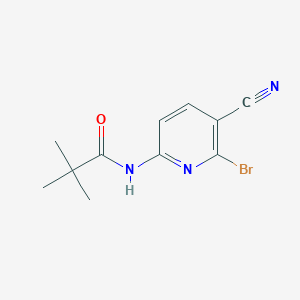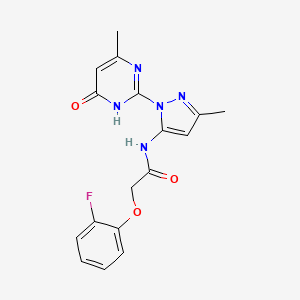![molecular formula C19H25N3O6 B2556285 4-[1-(2,5-Dimetoxifenil)-2,5-dioxopirrolidin-3-il]piperazin-1-carboxilato de etilo CAS No. 857494-14-5](/img/structure/B2556285.png)
4-[1-(2,5-Dimetoxifenil)-2,5-dioxopirrolidin-3-il]piperazin-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H25N3O6 and its molecular weight is 391.424. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
El 4-[1-(2,5-Dimetoxifenil)-2,5-dioxopirrolidin-3-il]piperazin-1-carboxilato de etilo se suele explorar en la investigación farmacéutica por sus posibles propiedades terapéuticas. Los investigadores investigan su eficacia como compuesto líder en el desarrollo de nuevos fármacos, particularmente por sus posibles efectos antiinflamatorios, analgésicos y neuroprotectores. Su estructura química única permite la modificación y optimización de sus propiedades farmacocinéticas y farmacodinámicas, convirtiéndolo en un candidato valioso en el descubrimiento y desarrollo de fármacos .
Investigación en neurociencia
En neurociencia, este compuesto se estudia por sus efectos sobre el sistema nervioso central. Se utiliza para comprender los mecanismos de acción de varios neurotransmisores y receptores. Los investigadores lo utilizan para investigar su posible papel en la modulación de la transmisión sináptica y la plasticidad, que son cruciales para los procesos de aprendizaje y memoria. Sus interacciones con vías neuronales específicas pueden proporcionar información sobre el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Investigación sobre el cáncer
El this compound también se explora en oncología por sus posibles propiedades anticancerígenas. Los estudios se centran en su capacidad para inhibir la proliferación de células cancerosas e inducir la apoptosis. Los investigadores examinan sus efectos sobre varias líneas celulares de cáncer para determinar su eficacia y mecanismo de acción. El potencial de este compuesto para dirigirse a vías moleculares específicas involucradas en la progresión del cáncer lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer .
Biología química
En el campo de la biología química, este compuesto se utiliza como una herramienta para estudiar procesos biológicos a nivel molecular. Los investigadores lo emplean para analizar las interacciones entre moléculas pequeñas y macromoléculas biológicas como proteínas y ácidos nucleicos. Su capacidad para unirse a objetivos específicos permite a los científicos dilucidar las relaciones estructura-función de estas macromoléculas, lo que ayuda en el diseño de fármacos y agentes terapéuticos más efectivos .
Química sintética
El this compound es valioso en la química sintética para el desarrollo de nuevas metodologías sintéticas. Los químicos lo utilizan como material de partida o intermedio en la síntesis de moléculas más complejas. Su estructura única brinda oportunidades para explorar nuevas reacciones y vías químicas, contribuyendo al avance de la química orgánica sintética .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto se investiga por sus posibles aplicaciones en el desarrollo de nuevos materiales. Los investigadores exploran sus propiedades para crear materiales avanzados con funcionalidades específicas, como mayor resistencia mecánica, estabilidad térmica o conductividad eléctrica. Su incorporación a polímeros o compuestos puede conducir al desarrollo de materiales innovadores para diversas aplicaciones industriales .
Estas aplicaciones resaltan la versatilidad y la importancia del this compound en la investigación científica. Cada campo aprovecha sus propiedades únicas para avanzar en el conocimiento y desarrollar nuevas tecnologías.
Si tiene alguna pregunta específica o necesita más detalles sobre alguna de estas aplicaciones, no dude en preguntar.
Propiedades
IUPAC Name |
ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-4-28-19(25)21-9-7-20(8-10-21)15-12-17(23)22(18(15)24)14-11-13(26-2)5-6-16(14)27-3/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIMOHNJKYWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)



![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)
![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)
![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)


